3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine
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Overview
Description
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine is a heterocyclic compound that features a benzoxazole moiety fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as FeCl3 or nanocatalysts, can be employed to enhance the reaction efficiency . The reaction is usually carried out in solvents like toluene or water under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or pyridine rings .
Scientific Research Applications
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activities, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory molecules.
Signal Transduction: Modulates signaling pathways such as nuclear factor kappa B (NF-κB), which is involved in inflammatory responses.
Antioxidant Activity: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine: Known for its antitumor and antibacterial activities.
2-(4-methoxyphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide: Investigated for its potential therapeutic applications in cancer and inflammation.
Uniqueness
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine stands out due to its unique combination of a benzoxazole and pyridine ring, which imparts distinct pharmacological properties. Its ability to inhibit multiple pathways and exhibit antioxidant activity makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-8-17-15-12(5-4-9-18-15)16-19-13-10-11(2)6-7-14(13)20-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKDINKOGOGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C2=NC3=C(O2)C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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